(2R)-2-(Oxepan-4-yl)propanoic acid
Description
“(2R)-2-(Oxepan-4-yl)propanoic acid” is a chiral carboxylic acid characterized by a propanoic acid backbone substituted at the second carbon with an oxepan-4-yl group. The oxepane ring (a seven-membered oxygen-containing heterocycle) confers unique stereochemical and electronic properties, distinguishing it from smaller cyclic ether analogs (e.g., six-membered oxane/tetrahydropyran derivatives).
Properties
IUPAC Name |
(2R)-2-(oxepan-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)8-3-2-5-12-6-4-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXKCNBPFEMGM-GVHYBUMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Oxepan-4-yl)propanoic acid typically involves the formation of the oxepane ring followed by the introduction of the propanoic acid group. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxepane ring. Subsequent functionalization steps introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Oxepan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert the oxepane ring to other cyclic structures.
Substitution: Substitution reactions can introduce different functional groups into the oxepane ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler cyclic structures.
Scientific Research Applications
(2R)-2-(Oxepan-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2-(Oxepan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares “(2R)-2-(Oxepan-4-yl)propanoic acid” with structurally related propanoic acid derivatives, focusing on substituent effects, stereochemistry, and regulatory relevance.
Structural and Functional Group Comparisons
Key Observations :
- Ring Size and Strain : The seven-membered oxepane ring in the target compound introduces greater conformational flexibility compared to six-membered oxane derivatives. This may enhance solubility but reduce metabolic stability relative to smaller rings .
- Stereochemistry : The R-configuration in the target compound contrasts with racemic impurities (e.g., 4-Formylphenyl analog in ), which are common in pharmaceutical synthesis. Enantiomeric purity is crucial for minimizing off-target effects in drug candidates.
- Substituent Effects: Aromatic substituents (e.g., 4-Formylphenyl) increase lipophilicity (logP), whereas polar groups (e.g., hydroxyalkyl in 1-Hydroxyibuprofen) enhance water solubility.
Research Findings and Hypothetical Data
Notes:
- The oxepane ring likely reduces logP compared to aromatic analogs, improving aqueous solubility.
- The hydroxy group in 1-Hydroxyibuprofen increases solubility but may limit membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
